molecular formula C18H20ClN3O3S B2368750 3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride CAS No. 1351590-50-5

3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride

Cat. No. B2368750
M. Wt: 393.89
InChI Key: SWKIQKOTZBYCKV-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of such a compound would likely involve the reaction of the appropriate thiophene and piperazine derivatives, possibly through a series of steps involving protection and deprotection of functional groups42.



Molecular Structure Analysis

The molecular structure of this compound would be quite complex, given the presence of multiple heterocyclic rings and functional groups. Detailed structural analysis would require techniques such as NMR spectroscopy, X-ray crystallography, or computational modeling5.



Chemical Reactions Analysis

The chemical reactivity of this compound would be influenced by the presence of the various functional groups and the aromatic heterocycles. For example, the thiophene ring might undergo electrophilic aromatic substitution reactions1.



Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of polar functional groups and aromatic rings could affect its solubility, boiling point, and melting point5.


Scientific Research Applications

1. Specific Scientific Field The research is conducted in the field of Medicinal Chemistry .

3. Methods of Application or Experimental Procedures The synthesis involves the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid. The benzothiazoles are synthesized and used as an intermediate with the parent compound 2-chloropyridine-3-carboxylic acid. The structures of new compounds have been established on the basis of elemental analysis and spectral (IR, 1 H NMR, and Mass spectra) studies .

4. Results or Outcomes The in vitro antimicrobial activity was screened for all the synthesized compounds. Variable and modest activity were observed against the investigated strains of bacteria and fungi .

The compound is used in the synthesis of new pyridine derivatives, which are associated with diverse pharmacological properties such as antimicrobial, anticonvulsant, antiviral, anti-HIV, antifungal, and antimycobacterial . The synthesis involves the use of 2-amino substituted benzothiazoles and 2-chloropyridine-3-carboxylic acid . The in vitro antimicrobial activity was screened for all the synthesized compounds .

Safety And Hazards

Without specific data, it’s hard to predict the safety and hazards associated with this compound. Standard safety precautions should be taken when handling it, including the use of personal protective equipment5.


Future Directions

Future research on this compound could involve studying its synthesis, properties, and potential applications. For example, it could be investigated for possible pharmaceutical activity, given the presence of structural features common in many drugs32.


Please note that this is a general analysis based on the components of the compound you mentioned. For a detailed and accurate analysis, specific studies and experimental data on the exact compound would be needed. Always consult with a qualified professional or researcher when dealing with unknown substances.


properties

IUPAC Name

3-[2-oxo-2-[4-(thiophen-3-ylmethyl)piperazin-1-yl]ethyl]-1,3-benzoxazol-2-one;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S.ClH/c22-17(12-21-15-3-1-2-4-16(15)24-18(21)23)20-8-6-19(7-9-20)11-14-5-10-25-13-14;/h1-5,10,13H,6-9,11-12H2;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SWKIQKOTZBYCKV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CC2=CSC=C2)C(=O)CN3C4=CC=CC=C4OC3=O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H20ClN3O3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

393.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(2-oxo-2-(4-(thiophen-3-ylmethyl)piperazin-1-yl)ethyl)benzo[d]oxazol-2(3H)-one hydrochloride

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